molecular formula C4H13ClN2S2 B12400248 Cystamine-d8 (dihydrochloride pound(c)

Cystamine-d8 (dihydrochloride pound(c)

Cat. No.: B12400248
M. Wt: 196.8 g/mol
InChI Key: NULDEVQACXJZLL-PHHTYKMFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cystamine-d8 (dihydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the cystamine molecule. The synthetic route involves the reaction of deuterated ethylamine with sulfur to form the disulfide bond, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

The industrial production of cystamine-d8 (dihydrochloride) involves large-scale synthesis using deuterated ethylamine and sulfur under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cystamine-d8 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cystamine-d8 (dihydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of cystamine.

    Biology: Studied for its role in inhibiting transglutaminase and caspase-3, enzymes involved in apoptosis and other cellular processes.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and inflammatory bowel disease.

    Industry: Used in the development of pharmaceuticals and as a tracer in drug metabolism studies

Mechanism of Action

Cystamine-d8 (dihydrochloride) exerts its effects by inhibiting transglutaminase (Tgase) and caspase-3. Transglutaminase is an enzyme that catalyzes the formation of covalent bonds between proteins, and its inhibition can prevent protein aggregation. Caspase-3 is a key enzyme in the apoptosis pathway, and its inhibition can prevent cell death. The molecular targets and pathways involved include the inhibition of transglutaminase activity and the reduction of caspase-3 activity, leading to increased intracellular glutathione levels and reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Cystamine (dihydrochloride): The non-deuterated form of cystamine-d8 (dihydrochloride).

    Cysteamine (hydrochloride): The free thiol form of cystamine.

    Cystine: The oxidized dimer form of cysteine

Uniqueness

Cystamine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry, such as improved quantification accuracy and altered pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C4H13ClN2S2

Molecular Weight

196.8 g/mol

IUPAC Name

2-[(2-amino-1,1,2,2-tetradeuterioethyl)disulfanyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride

InChI

InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H/i1D2,2D2,3D2,4D2;

InChI Key

NULDEVQACXJZLL-PHHTYKMFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SSC([2H])([2H])C([2H])([2H])N)N.Cl

Canonical SMILES

C(CSSCCN)N.Cl

Origin of Product

United States

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